Acetonitrile, (ethylamino)-
Overview
Description
“Acetonitrile, (ethylamino)-” is a chemical compound . It is a nitrile, which is a hydrogen cyanide where the hydrogen (H) is replaced by a methyl group (-CH3). Acetonitrile is a volatile organic compound .
Synthesis Analysis
The synthesis of primary amines like ethylamine is often hindered by the poor selectivity because of the formation of secondary and tertiary amine byproducts . There are several approaches for ethylamine production, such as the amination of alcohols, reductive amination of aldehydes or ketones, and hydrogenation of nitriles . Among those methods, direct hydrogenation to ethylamine has drawn special interest due to its unique acetonitrile raw material source .Molecular Structure Analysis
The molecular structure of Acetonitrile is CH3CN .Chemical Reactions Analysis
An electrocatalytic route to produce ethylamine selectively through an electroreduction of acetonitrile at ambient temperature and pressure has been reported . Among all the electrocatalysts, Cu nanoparticles exhibit the highest ethylamine Faradaic efficiency (~96%) at -0.29V versus reversible hydrogen electrode .Scientific Research Applications
Anti-Cancer Drug Development
The addition of a 2-(ethylamino)acetonitrile group to nitroxoline, a known antimicrobial agent, has shown to significantly improve its anti-tumor activity both in vitro and in vivo . This modification enhances the pharmacological characteristics of nitroxoline, making it a more effective inhibitor of cathepsin B endopeptidase activity. Cathepsin B is involved in tumor progression, and its inhibition can reduce tumor cell invasion, migration, and growth .
Organic Synthesis
2-(ethylamino)acetonitrile serves as an important intermediate in organic synthesis. It’s used in the construction of heterocyclic compounds such as pyridine, oxazole, and tetrazole. The compound provides three active sites—two carbons and one nitrogen—for reactions, making it a versatile building block for synthesizing a variety of nitrogen-containing or nitrile-containing compounds .
Catalysis
In catalytic processes, 2-(ethylamino)acetonitrile can be used to attack specific bonds under certain conditions. For instance, using trisaminocyclopropenium as a catalyst, it can be utilized to target the benzyl C-H bond, leading to the formation of corresponding acetamide compounds upon irradiation with light and application of voltage .
Pharmaceutical Applications
As a starting material, 2-(ethylamino)acetonitrile has been employed in the synthesis of various pharmaceuticals. Its unique properties allow it to be used as a chiral auxiliary in asymmetric synthesis, which is crucial for creating drugs with the desired chirality and efficacy.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, 2-(ethylamino)acetonitrile is also used in the synthesis of agrochemicals. Its reactivity and structural features make it suitable for creating compounds that can serve as pesticides or herbicides, contributing to the development of new agricultural products.
Fluorescent Probing
Due to its stable structure, 2-(ethylamino)acetonitrile can be used as a photostable fluorescent probe. This application is particularly valuable in biological research where stable fluorescent markers are needed to track and analyze biological processes without degradation over time.
Mechanism of Action
Target of Action
The primary target of 2-(ethylamino)acetonitrile is the lysosomal cysteine peptidase cathepsin B . Cathepsin B is involved in multiple processes associated with tumor progression and is validated as a target for anti-cancer therapy .
Mode of Action
2-(Ethylamino)acetonitrile interacts with its target, cathepsin B, by inhibiting its endopeptidase activity selectively . This interaction results in a reduction of tumor progression both in vitro and in vivo .
Biochemical Pathways
The inhibition of cathepsin B affects the proteolytic potential of lysosomal cysteine peptidases, which are highly relevant for cancer progression . These peptidases initiate and assist invasion-related proteolytic cascades at the invasive edges of tumors . Cathepsin B, in particular, is involved in extracellular matrix (ECM) degradation, a process enabling tumor migration, invasion, metastasis, and angiogenesis .
Pharmacokinetics
It’s worth noting that the addition of a 2-(ethylamino)acetonitrile group to nitroxoline at position 7 significantly improves its pharmacological characteristics .
Result of Action
The result of 2-(ethylamino)acetonitrile’s action is a significant improvement in anti-tumor activity. It is more effective than nitroxoline in reducing tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids . Moreover, it exhibits improved action over nitroxoline in impairing tumor growth in vivo in LPB mouse fibrosarcoma tumors in C57Bl/6 mice .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(ethylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOLDZFARINGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066987 | |
Record name | Acetonitrile, (ethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24426-40-2 | |
Record name | 2-(Ethylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24426-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(ethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, 2-(ethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, (ethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylamino)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (ETHYLAMINO)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4E65H9P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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